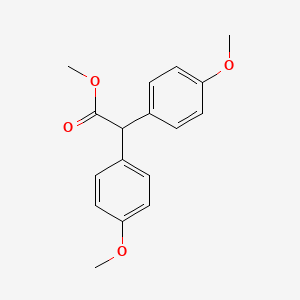

Methyl bis(4-methoxyphenyl)acetate

Description

Structure

2D Structure

Properties

CAS No. |

5359-41-1 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

methyl 2,2-bis(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C17H18O4/c1-19-14-8-4-12(5-9-14)16(17(18)21-3)13-6-10-15(20-2)11-7-13/h4-11,16H,1-3H3 |

InChI Key |

HCYKGVMLBLIKGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl Bis 4 Methoxyphenyl Acetate and Its Core Structure

Direct Synthetic Routes to Methyl bis(4-methoxyphenyl)acetate

Direct synthesis of the target ester, this compound, primarily relies on established organic reactions that either form the ester linkage as the final step or introduce the acetate (B1210297) moiety onto a pre-formed diarylmethyl core.

Esterification Pathways and Reaction Conditions

The most conventional route to this compound is the esterification of its corresponding carboxylic acid, bis(4-methoxyphenyl)acetic acid, with methanol (B129727). This transformation is typically achieved through Fischer esterification, an acid-catalyzed process conducted under reflux conditions to drive the reaction to completion.

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. Sulfuric acid is effective as both a catalyst and a dehydrating agent, promoting the formation of the ester by removing the water byproduct. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from methanol. A subsequent proton transfer and elimination of a water molecule yield the final methyl ester. While also effective, phosphoric acid is a less corrosive alternative but may require longer reaction times or higher temperatures to achieve comparable yields.

Modern advancements have also incorporated microwave-assisted esterification. This technique can significantly reduce reaction times and improve yields by efficiently transferring energy to the reactants at a molecular level.

| Method | Precursor | Reagents | Conditions | Key Features |

| Fischer Esterification | Bis(4-methoxyphenyl)acetic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Standard, well-established method. |

| Microwave-Assisted | Bis(4-methoxyphenyl)acetic acid | Methanol, Acid Catalyst | Microwave Irradiation | Rapid heating, reduced reaction time. |

Acylation Reactions Involving Bis(4-methoxyphenyl)methyl Precursors

An alternative strategy for synthesizing acetate esters involves the O-acylation of a corresponding alcohol. In this context, bis(4-methoxyphenyl)methanol serves as a key precursor. The reaction involves treating the alcohol with an acylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (HCl or acetic acid), driving the reaction forward.

While direct literature for the acylation to this compound is sparse, the acylation of similar diarylmethanols is a well-documented transformation. For instance, bis(4-chlorophenyl)methanol can be converted to its corresponding acetate, demonstrating the viability of this synthetic approach. rsc.org The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent.

Furthermore, the synthesis of various amide derivatives through the acylation of amine-containing precursors highlights the versatility of this reaction type. For example, 1-[bis(4-methoxyphenyl)methyl]piperazine is readily acylated by reacting it with acid chlorides like cinnamic acid chloride to form the corresponding amide. bath.ac.uk This underscores the reactivity of the bis(4-methoxyphenyl)methyl scaffold in acylation reactions.

Synthesis of Key Precursors with the Bis(4-methoxyphenyl)methyl Scaffold

The construction of the core bis(4-methoxyphenyl)methyl structure is a critical preliminary step for the synthesis of the target compound and its many derivatives used in medicinal chemistry and materials science.

Approaches to Bis(4-methoxyphenyl)methane Derivatives

A variety of synthetic methods are available to create the bis(4-methoxyphenyl)methane framework.

One common approach begins with the synthesis of bis(4-methoxyphenyl)methanone. This ketone can be prepared via a Grignard reaction between 4-methoxyphenylmagnesium bromide and 4-methoxybenzonitrile (B7767037) in a solvent like tetrahydrofuran (B95107) (THF). google.com The resulting imine intermediate is then hydrolyzed to yield the desired ketone. The ketone can be subsequently reduced to various downstream products. For instance, reduction of the corresponding imine with sodium borohydride (B1222165) in methanol yields bis(4-methoxyphenyl)methanamine. google.com

Another versatile method is the acid-catalyzed reaction of an aldehyde with an electron-rich aromatic compound. For example, derivatives like 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) are synthesized through a one-pot reaction of 4-methoxybenzaldehyde (B44291) with 4-hydroxycoumarin. rsc.org Similarly, bis(indolyl)methane derivatives can be formed by reacting an aldehyde with two equivalents of indole. sciencemadness.org

| Precursor Type | Starting Materials | Key Reagents/Catalysts | Product Example | Reference |

| Methanone | 4-Methoxybenzonitrile, 4-Methoxyphenylmagnesium bromide | THF | Bis(4-methoxyphenyl)methanone | google.com |

| Methylene-bridged | 4-Methoxybenzaldehyde, 4-Hydroxycoumarin | MnCl₂·4H₂O or Amberlyst 15 | 3,3'-((4-Methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | rsc.org |

| Methane | Bis(salicylaldehyde), Indole | Iodine (I₂) | Bis(di(indolyl)aryl)methanes | acs.org |

Preparation of 1-[bis(4-methoxyphenyl)methyl]piperazine and Related Piperidine (B6355638) Systems

The 1-[bis(4-methoxyphenyl)methyl]piperazine moiety is a crucial building block for numerous pharmacologically active compounds. Its synthesis is a key step in the development of novel therapeutics. One documented method involves the reaction of a suitable acrylic acid with thionyl chloride to form the acid chloride, which is then reacted with 1-(bis(4-methoxyphenyl)methyl)piperazine in the presence of a base like triethylamine. bath.ac.ukgoogle.com

Related piperidine systems are also of significant interest. For instance, 2,6-bis(4-methoxyphenyl)piperidin-4-one is synthesized via a Mannich reaction, which involves the condensation of p-anisaldehyde, acetone, and ammonium (B1175870) acetate. google.com This piperidinone can be further functionalized, for example, by methylation followed by oximation with hydroxylamine (B1172632) hydrochloride to create a key scaffold for conjugation with other molecules. google.com

| Scaffold | Synthetic Method | Key Reactants | Reference |

| 1-[bis(4-methoxyphenyl)methyl]piperazine | Acylation | (E)-3-(4-chlorophenyl)acrylic acid, Thionyl chloride, 1-[bis(4-methoxyphenyl)methyl]piperazine | bath.ac.uk |

| 2,6-bis(4-methoxyphenyl)piperidin-4-one | Mannich Reaction | p-Anisaldehyde, Acetone, Ammonium acetate | google.com |

Formation of Bis(4-methoxyphenyl)amine Derivatives in Materials Synthesis

Derivatives of bis(4-methoxyphenyl)amine are of great importance in the field of materials science, particularly for their application as hole transport materials (HTMs) in perovskite solar cells. nih.gov The synthesis of these complex molecules often relies on modern cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent method used for this purpose. This palladium-catalyzed cross-coupling reaction efficiently forms carbon-nitrogen bonds. For example, 4,4'-dimethoxydiphenylamine (B142901) can be synthesized from inexpensive starting materials using a Pd(OAc)₂/XPhos catalyst system with a base such as K₃PO₄. nih.gov

This methodology has been extended to create elaborate, branched structures for advanced materials. By coupling bis(4-methoxyphenyl)amine with multi-brominated cores like 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, highly complex HTMs are produced. nih.gov Similarly, Pd-catalyzed coupling of N,N-bis(4-methoxyphenyl)amine with methyl 4-iodobenzoate, followed by hydrolysis, yields 4-(N,N-bis(4-methoxyphenyl)amino)benzoic acid, a hydrogen-bonding triarylamine derivative studied for its potential in organic-based magnetic materials.

| Reaction | Application | Key Reagents | Example Product | Reference |

| Buchwald-Hartwig Amination | Hole Transport Materials | Pd(OAc)₂, XPhos, K₃PO₄ | 4,4'-Dimethoxydiphenylamine | nih.gov |

| Pd-Catalyzed Coupling | Magnetic Materials | Pd₂(dba)₃, Tri-tert-butylphosphine | 4-(N,N-bis(4-methoxyphenyl)amino)benzoic acid |

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry offers several sophisticated pathways for constructing the bis(4-methoxyphenyl)methane framework, a key precursor to the final ester. These methods include classic condensation reactions adapted with modern techniques, transition-metal-catalyzed coupling reactions, and selective oxidative transformations.

The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and a C-H acidic compound, provides a powerful tool for carbon-carbon bond formation. taylorandfrancis.comwikipedia.org In the context of synthesizing the bis(4-methoxyphenyl) scaffold, this methodology can be applied in several ways. A prominent example involves the condensation of p-anisaldehyde (a source of the 4-methoxyphenyl (B3050149) group), acetone, and ammonium acetate, which leads to the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one. core.ac.ukresearchgate.net This reaction establishes the core bis-aryl structure, which can be further modified.

More advanced strategies utilize Mannich bases as precursors to highly reactive ortho-quinone methide (o-QM) intermediates. rsc.org The Mannich reaction of a phenolic compound, such as 6-hydroxyflavanone, with a secondary amine generates a thermally labile Mannich base. rsc.org Upon heating, this base eliminates the amine to form an o-QM, which can then participate in various cycloaddition or Michael addition reactions to construct complex molecular architectures, including those with a diaryl-like structure. rsc.orgnih.gov This approach highlights the versatility of Mannich-type reactions beyond simple aminoalkylation, enabling the construction of intricate heterocyclic and polycyclic systems built upon a core phenolic structure. rsc.org

Transition-metal-catalyzed cross-coupling reactions are indispensable for the efficient construction of the C(sp²)-C(sp³) bond central to the diarylmethane scaffold. The Suzuki-Miyaura coupling, for instance, can be employed to couple 3-(1-adamantyl)-4-methoxyphenylboronic acid derivatives with aryl halides, demonstrating a powerful method for forging bonds between complex aryl fragments. google.com This strategy offers high functional group tolerance and is often facilitated by palladium catalysts like tetrakis(triphenylphosphine)palladium(0). google.com

Another approach involves the deoxygenative transformation of diarylketones. rsc.org A palladium-catalyzed system, using PdCl₂ with phosphine (B1218219) ligands like PPh₃ in a solvent such as DMSO, can effectively reduce a diarylketone to the corresponding diarylmethane in high yield. rsc.org This method is advantageous as diarylketones are readily accessible precursors. Furthermore, aryne insertion chemistry presents a novel route. Benzyne, generated in situ from an aryl triflate, can react with a 2-benzoylmalonate in a cycloaddition-fragmentation process to yield a diarylmethane scaffold. rsc.org This reaction's outcome can be controlled by substitution patterns on the aryne precursor. rsc.org

The conversion of a pre-formed bis(4-methoxyphenyl)methane into the target ester or its precursors often requires a selective oxidation of the benzylic C(sp³)–H bond. A variety of catalytic systems have been developed for this purpose. One metal-free approach employs O₂ as a green oxidant, promoted by silylamides like K[N(SiMe₃)₂], to efficiently convert diarylmethanes into diaryl ketones in excellent yields. mdpi.com This method is noted for its mild conditions and compatibility with various functional groups. mdpi.com

Alternatively, catalyst systems involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalyst and tert-butyl nitrite (B80452) (TBN) as a co-catalyst can achieve the aerobic oxidative C–O coupling of diarylmethanes with carboxylic acids. researchgate.net This directly forms the corresponding ester from the diarylmethane. The reaction is believed to proceed through a radical pathway. researchgate.net Other oxidants like chromium trioxide (CrO₃) with periodic acid have also been shown to oxidize diarylmethanes to their corresponding ketones. organic-chemistry.org The oxidation of a bis(4-methoxyphenyl)methane precursor specifically can yield bis(4-methoxyphenyl)acetic acid, which can then be esterified with methanol to produce the final product, this compound. smolecule.com

Optimization of Reaction Parameters and Yield Enhancement

The solvent plays a critical role in condensation and coupling reactions by influencing reactant solubility, transition state stability, and reaction kinetics. numberanalytics.commdpi.com In Knoevenagel-type condensation reactions, which share mechanistic features with some pathways to diaryl structures, polar aprotic solvents like dimethylformamide (DMF) often provide superior results. researchgate.net Studies have shown that for certain condensation reactions, aprotic polar solvents can lead to conversions of 81-99% with 100% selectivity in very short reaction times, whereas protic solvents like methanol may result in slower reactions and poorer selectivity. researchgate.net The "like dissolves like" principle also applies, where solvents with structural similarities to the reactants, such as benzene (B151609) or ethyl acetate for aromatic compounds, can enhance solubility and improve reaction outcomes. acs.org

The following table summarizes the effect of different solvents on the yield of a ring transformation reaction to form a diarylmethane derivative, demonstrating the significant impact of the solvent choice. thieme-connect.com

| Solvent | Polarity | Type | Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar | Aprotic | 85 |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar | Aprotic | 82 |

| Acetonitrile (B52724) | Polar | Aprotic | 78 |

| Ethyl Acetate (EtOAc) | Medium | Aprotic | 69 |

| Dichloromethane (DCM) | Medium | Aprotic | 65 |

| Toluene | Non-polar | Aprotic | Trace |

| Ethanol | Polar | Protic | No Reaction |

| Tetrahydrofuran (THF) | Medium | Aprotic | No Reaction |

Data sourced from a study on diarylmethane synthesis via ring transformation. thieme-connect.com

The choice of catalyst is paramount for controlling the reaction pathway and achieving high selectivity for the desired product. In Mannich-type reactions, organocatalysts such as L-proline have been shown to be highly effective. researchgate.net For coupling reactions, palladium complexes are extensively used. The selection of the phosphine ligand in a palladium-catalyzed system is crucial; for example, in the carbonylation of benzyl (B1604629) acetates, ligands like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) show different efficiencies, with the Pd(OAc)₂/DPPF system being particularly effective. rsc.org

In base-catalyzed reactions, the nature of the base can significantly alter the yield. For the synthesis of a diarylmethane derivative, a comparison of different bases revealed that inorganic bases like potassium hydroxide (B78521) (KOH) provided superior yields compared to others such as sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃). thieme-connect.com

The following table illustrates the impact of the base on the yield of a diarylmethane synthesis. thieme-connect.com

| Base | Solvent | Yield (%) |

|---|---|---|

| KOH | DMF | 85 |

| NaHCO₃ | DMF | 75 |

| K₂CO₃ | DMF | 65 |

| LiOH | DMF | 63 |

| Cs₂CO₃ | DMF | 60 |

Data sourced from a study on optimizing base conditions for diarylmethane synthesis. thieme-connect.com

Separation and Purification Techniques

Following the synthesis of this compound, a multi-step separation and purification process is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts. This typically involves an initial workup procedure using solvent extraction, followed by purification techniques such as column chromatography and recrystallization to achieve a high-purity final product.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a fundamental technique for the purification of this compound and related compounds. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (eluent) flows through the column. semanticscholar.orgsci-hub.se

The selection of the eluent system is critical for effective separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). rsc.org For compounds with structural similarities to this compound, various mixtures of non-polar and polar solvents are employed. Common eluents include combinations of hexane (B92381) or petroleum ether with ethyl acetate. semanticscholar.orgsci-hub.sersc.orgrsc.org The polarity of the eluent is carefully adjusted to achieve optimal separation, with the ratio of the solvents being a key parameter. For example, a gradient of 0-20% ethyl acetate in hexane has been used to purify related structures. semanticscholar.org In other cases, fixed ratios such as hexane/ethyl acetate (4:1 v/v) or pentane/ethyl acetate (10:1) have been successfully utilized. semanticscholar.orgsci-hub.se The fractions collected from the column are monitored by TLC to identify and combine those containing the pure product. rsc.org

Table 1: Examples of Eluent Systems for Chromatographic Purification of Related Compounds

| Compound Type | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Source(s) |

| 1,1-bis(4-methoxyphenyl)-2-phenylethanol | Silica Gel | Ethyl acetate / Hexane | 0-20% Gradient | semanticscholar.org |

| 2,2-bis(4-methoxyphenyl)-1-phenylvinyl bromide | Silica Gel | Ethyl acetate / Hexane | 1:9 | semanticscholar.org |

| Indole derivatives | Silica Gel | Hexane / Ethyl acetate | 90:10 | scielo.br |

| Cinnamide derivative | Silica Gel | Ethyl acetate / Hexane | 2:1 | ajol.info |

| Indene-1-acetate derivative | Silica Gel | Petroleum ether / Ethyl acetate | Not specified | rsc.org |

| Indole derivative | Silica Gel | Pentane / Ethyl acetate | 10:1 | sci-hub.se |

| α, β-unsaturated geminal diazides | Neutral Aluminum Oxide | Hexane / Ethyl acetate | 30:1 | rsc.org |

| α, β-unsaturated bis(heterocyclyl)methane | Silica Gel | Hexane / Ethyl acetate | 2:1 | rsc.org |

Recrystallization for High Purity Product Isolation

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at both temperatures.

For compounds structurally related to this compound, which are moderately polar esters, common recrystallization solvents include ethanol, or solvent mixtures like hexane/ethyl acetate or hexane/ether. rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The pure crystals are then collected by filtration. rochester.edu For example, slow evaporation of an ethyl acetate solution has been used to obtain pure colorless crystals of a related cyclohexyl acetate derivative. researchgate.net Similarly, crystals of a piperazinium salt have been grown from a methanol-ethyl acetate mixture. iucr.org

Table 2: Common Solvents for Recrystallization

| Solvent/Solvent System | Compound Type Suitability | Notes | Source(s) |

| Ethanol (EtOH) | General purpose for compounds with minor impurities. | A widely used and effective solvent for many organic compounds. | rochester.edu |

| n-Hexane / Acetone | Good for many compounds, especially when slow cooling is desired. | Leaving the solution open in a fume hood can enhance crystal growth by slow solvent evaporation. | rochester.edu |

| n-Hexane / THF | A versatile and generally effective solvent mixture. | Provides a good balance of polarity for many organic molecules. | rochester.edu |

| n-Hexane / Ethyl Acetate | Suitable, particularly when a significant amount of impurities is present. | Ethyl acetate is a good solvent for esters, following the "like dissolves like" principle. | rochester.edu |

| Water | Effective for polar compounds that are insoluble in organic solvents. | Can be heated to high temperatures to dissolve compounds. | rochester.edu |

| n-Hexane / Diethyl Ether | Useful for compounds that are highly soluble in ether but need a less polar co-solvent. | Hexane is added until turbidity is observed, then the solution is heated and cooled slowly. | rochester.edu |

| Ethyl Acetate | Used for slow evaporation to yield high-quality crystals. | Effective for obtaining single crystals suitable for X-ray analysis. | researchgate.net |

| Methanol / Ethyl Acetate | Employed for growing crystals of salts via slow evaporation. | The mixture of a polar and a less polar solvent can facilitate crystallization. | iucr.org |

Solvent Extraction in Workup Procedures

Solvent extraction is a crucial step in the initial workup of the reaction mixture after the synthesis of this compound. This technique separates the desired product from the aqueous phase, which may contain inorganic salts, water-soluble reagents, and byproducts. The crude reaction mixture is typically partitioned between water and an immiscible organic solvent. semanticscholar.orggoogle.com

The choice of organic solvent is critical; it must readily dissolve the target compound while being immiscible with water. Dichloromethane (DCM) and ethyl acetate are commonly used for this purpose. semanticscholar.orgresearchgate.net The organic layer, containing the product, is separated from the aqueous layer. To remove any remaining impurities, the organic phase is often washed sequentially with aqueous solutions. These can include a dilute acid (like HCl) to remove basic impurities, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst, and finally, a saturated brine solution (NaCl) to remove the bulk of the dissolved water. semanticscholar.orgust.hk

After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. semanticscholar.orgust.hk The drying agent is then removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude this compound, which is then ready for further purification by chromatography or recrystallization. semanticscholar.org

Elucidation of Molecular Structure and Conformation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Methyl bis(4-methoxyphenyl)acetate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum would be characterized by several key signals.

The two p-methoxyphenyl groups are chemically equivalent, which simplifies the spectrum. The protons on these aromatic rings would appear as two distinct doublets in the aromatic region (typically δ 6.8-7.3 ppm). The protons closer to the methoxy (B1213986) group would be more shielded and appear upfield, while those closer to the diarylmethyl group would be slightly downfield.

A singlet in the upfield region of the spectrum would correspond to the six protons of the two equivalent methoxy (–OCH₃) groups. Another singlet would be present for the three protons of the methyl group in the acetate (B1210297) moiety (–OCOCH₃). A crucial singlet would also be observed for the methine proton (–CH–), which is attached to both phenyl rings and the acetate group.

For a closely related compound, (4-methoxyphenyl)(phenyl)methyl acetate , the following ¹H NMR signals have been reported (400 MHz, CDCl₃): δ 7.37–7.32 (m, 4H), 7.27 (d, J = 8.5 Hz, 3H), 6.88 (s, 1H), 6.86 (s, 2H), 3.80 (s, 3H), 2.16 (s, 3H) rsc.org. In another similar structure, (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one , the methine proton of the bis(4-methoxyphenyl)methyl group appears as a singlet at δ 4.18 ppm, and the methoxy protons resonate as a singlet at δ 3.76 ppm ajol.info.

Based on these related structures, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to methoxy) | ~6.8-6.9 | Doublet | 4H |

| Aromatic protons (meta to methoxy) | ~7.1-7.3 | Doublet | 4H |

| Methine proton (CH) | ~5.0-6.0 | Singlet | 1H |

| Methoxy protons (OCH₃) | ~3.8 | Singlet | 6H |

| Acetate methyl protons (COCH₃) | ~2.1 | Singlet | 3H |

This table represents expected values based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. For this compound, the spectrum would confirm the presence of all unique carbon atoms.

The carbonyl carbon (C=O) of the acetate group would appear significantly downfield, typically in the range of δ 170 ppm. The aromatic region would show several signals for the carbons of the two p-methoxyphenyl rings. Due to symmetry, four distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C-OCH₃) would be the most downfield of the aromatic carbons, followed by the carbons ortho and meta to the methoxy group, and the ipso-carbon attached to the central methine.

The methine carbon (–CH–) would resonate in the range of δ 70-80 ppm. The methoxy carbons (–OCH₃) would give a signal around δ 55 ppm, and the methyl carbon of the acetate group would be found in the upfield region, around δ 21 ppm.

For the related compound (4-methoxyphenyl)(phenyl)methyl acetate , the ¹³C NMR (100 MHz, CDCl₃) shows signals at: δ 170.25 (C=O), 159.41, 140.54, 132.55, 128.83, 128.58, 127.88, 126.97, 113.99 (aromatic carbons), 76.67 (methine carbon), 55.39 (methoxy carbon), and 21.45 (acetate methyl carbon) rsc.org. In (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one , the methine carbon is observed at δ 74.5 ppm, the methoxy carbons at δ 55.2 ppm, and the aromatic carbons at δ 114.0, 128.9, 129.0, 133.8, 134.2, 135.4, 141.2, and 158.7 ppm ajol.info.

The anticipated ¹³C NMR chemical shifts for this compound are detailed below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-O | ~159 |

| Aromatic C-H (ortho to OCH₃) | ~114 |

| Aromatic C-H (meta to OCH₃) | ~129 |

| Aromatic C (ipso) | ~133 |

| Methine (CH) | ~75 |

| Methoxy (OCH₃) | ~55 |

| Acetate methyl (COCH₃) | ~21 |

This table represents expected values based on analogous compounds and general principles of NMR spectroscopy.

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, this would primarily confirm the coupling between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. This would definitively assign the signals for the methine CH, the aromatic C-H groups, the methoxy groups, and the acetate methyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FTIR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: Two distinct C-O stretching bands would be present. The C-O stretch of the acetate group would appear in the 1200-1300 cm⁻¹ region, while the C-O stretch of the aryl ether (methoxy group) would be observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-H Stretch: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl groups would be seen just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations would give rise to several bands in the 1400-1610 cm⁻¹ region.

For the related compound 2,3-bis(4-methoxyphenyl)-1,4-diphenylbutane-1,4-dione , characteristic IR bands were observed at 1689 cm⁻¹ (C=O), 1512 cm⁻¹ (aromatic C=C), and 1205 cm⁻¹ (C-O) rsc.org. Another similar compound, ethyl 3-bromo-3-(4-methoxyphenyl)-2-oxopropanoate , shows IR bands at 1733 cm⁻¹ (C=O), 1608 and 1513 cm⁻¹ (aromatic C=C), and 1257 cm⁻¹ (C-O) rsc.org.

The expected characteristic FTIR absorption bands for this compound are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ester C=O Stretch | 1735-1750 | Strong |

| Aromatic C=C Stretch | 1400-1610 | Medium-Strong |

| Acetate C-O Stretch | 1200-1300 | Strong |

| Aryl Ether C-O Stretch | 1030-1250 | Strong |

This table represents expected values based on general FTIR correlation charts and data from analogous compounds.

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C-C bonds in the phenyl rings would give rise to a prominent band.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. It provides data on the mass-to-charge ratio of the molecule and its fragments, which is essential for confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This technique allows for the calculation of the elemental formula, distinguishing the compound from others with the same nominal mass. Instruments such as those utilizing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for this purpose. rsc.orgrsc.org

The molecular formula for this compound is C₁₇H₁₈O₄. The exact mass can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis provides an experimentally measured mass that can be compared to the calculated value, typically with a very low margin of error, confirming the compound's elemental composition. rsc.org The development of extensive high-resolution MS/MS spectral libraries is a key goal in modern analytical chemistry, aiding in the identification of a wide array of chemical substances. scispace.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₄ |

| Calculated Exact Mass | 286.12051 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. It is highly effective for assessing the purity of this compound and for identifying any impurities or related compounds. rsc.orgresearchgate.net The process involves injecting a sample into a gas chromatograph, where it is vaporized and passed through a capillary column (e.g., DB-5MS) with a carrier gas like helium. rjptonline.orgderpharmachemica.com The temperature of the column is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. rjptonline.org

After separation, the components enter the mass spectrometer, which generates a unique fragmentation pattern, or mass spectrum, for each. This spectrum serves as a molecular fingerprint. By comparing the obtained spectrum with established libraries, such as the National Institute of Standards and Technology (NIST) MS library, the identity of the compound and any contaminants can be confirmed. rjptonline.orgpomics.com GC-MS is also used to monitor the progress of chemical reactions, ensuring the starting materials have been consumed and the desired product has been formed. rsc.org The validation of GC-MS methods often includes determining the limits of detection and quantification to ensure accuracy. mmu.ac.uk

For a related compound, Methyl 4-methoxyphenylacetate (B8689602) (C₁₀H₁₂O₃), GC-MS analysis shows characteristic peaks at m/z 180 (molecular ion), 121, 77, 78, and 51, which correspond to the intact molecule and its various fragments. nih.gov Similarly, the GC-MS analysis of (4-methoxyphenyl)(phenyl)methyl acetate reveals key fragments that help in its identification. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Growth Methods for Single-Crystal Diffraction

To perform single-crystal X-ray diffraction, high-quality, single crystals of this compound must first be grown. A common and effective method is the slow evaporation of a saturated solution. nih.govresearchgate.netiucr.org Suitable solvents for this process include methanol (B129727), ethyl acetate, or hexane (B92381). researchgate.netiucr.orgresearchgate.net The choice of solvent is critical and can influence crystal quality and morphology. For instance, colorless block-like crystals of a related compound were obtained from methanol. researchgate.net Another approach involves growing crystals from a mixed solvent system, such as methanol-ethyl acetate. nih.gov Prior to crystallization, the compound is often purified by techniques like column chromatography to ensure high purity, which is essential for the formation of well-ordered crystals. ajol.info

Determination of Unit Cell Parameters and Space Group

Once a suitable crystal is obtained, it is exposed to an X-ray beam using a diffractometer. researchgate.net The resulting diffraction pattern is analyzed to determine the fundamental properties of the crystal lattice. These include the unit cell parameters—the dimensions of the basic repeating unit of the crystal (lengths a, b, c and angles α, β, γ)—and the space group, which describes the symmetry elements within the crystal. ajol.inforesearchgate.netresearchgate.net

For example, a related compound, (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, was found to crystallize in the monoclinic system with the space group P2₁/c. ajol.info Other related structures have been found to crystallize in orthorhombic or triclinic systems with space groups such as Pbca and P-1, respectively. researchgate.netresearchgate.netiucr.org This data is fundamental to solving the complete crystal structure.

Table 2: Representative Crystallographic Data for bis(4-methoxyphenyl) Derivatives

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| Monoclinic | P2₁/c | 10.392 | 7.9180 | 30.474 | 90 | 97.78 | 90 | ajol.info |

| Orthorhombic | Pbca | 13.412 | 12.398 | 19.026 | 90 | 90 | 90 | researchgate.net |

| Triclinic | P-1 | 8.7450 | 11.635 | 13.967 | 84.07 | 78.80 | 80.48 | iucr.org |

Detailed Analysis of Molecular Conformation and Dihedral Angles

With the unit cell and space group defined, the crystallographic data is refined to generate a detailed model of the molecular structure. iucr.org This model provides the precise coordinates of each atom, allowing for a thorough analysis of the molecule's conformation. A key aspect of the structure of this compound is the relative orientation of the two 4-methoxyphenyl (B3050149) rings. This is quantified by the dihedral angle, which describes the twist or rotation between the planes of the two aromatic rings.

Despite a comprehensive search for scientific literature and crystallographic data, no specific research findings detailing the intermolecular interactions, such as hydrogen bonding and π-π stacking, for the compound This compound could be located. Publicly accessible databases and scientific search engines did not yield any crystal structure analysis or computational modeling studies for this specific molecule.

The search for the CAS Number 5359-41-1 in conjunction with terms like "crystal structure," "X-ray crystallography," "intermolecular interactions," and "solid-state characterization" did not provide any relevant results for this compound itself. While information is available for structurally related compounds containing the bis(4-methoxyphenyl)methyl moiety, the strict requirement to focus solely on this compound prevents the inclusion of this data.

Information found on this compound is generally limited to its synthesis, basic physical properties (such as being a colorless liquid), and its application as an intermediate in chemical synthesis. smolecule.com

Consequently, the section on the "," specifically subsection "3.4.4. Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking," including detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary scientific data for this particular compound.

Chemical Reactivity and Transformation Mechanisms

Ester Hydrolysis and Transesterification Reactions

The ester functional group in Methyl bis(4-methoxyphenyl)acetate is susceptible to hydrolysis and transesterification reactions, common to most esters.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, bis(4-methoxyphenyl)acetic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This forms a tetrahedral intermediate which then eliminates methanol (B129727) to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Using a base such as sodium hydroxide (B78521), the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This irreversible process yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst.

The reaction can be catalyzed by either acids or bases.

The efficiency of transesterification can be influenced by steric factors; reactions with smaller, less hindered alcohols tend to be more favorable. tubitak.gov.tr For example, converting a methyl ester to an ethyl ester is generally more straightforward than the reverse reaction. tubitak.gov.tr

Specialized catalysts, such as those based on alkoxyzinc salts, have been developed to facilitate chemoselective transesterification reactions. tubitak.gov.tr

Enzymatic methods can also be employed for these transformations. Lipases, for instance, are known to catalyze hydrolysis and transesterification, often with high enantioselectivity, as demonstrated in the kinetic resolution of related glycidic acid esters. researchgate.netepo.org In the case of racemic trans-methyl-3-(4-methoxyphenyl)glycidate, enzymatic hydrolysis using Candida antarctica lipase (B570770) can achieve an enantiomeric excess of over 90% for the unreacted (2R,3S) ester. epo.org

Table 1: Conditions for Ester Group Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, heat | Bis(4-methoxyphenyl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/alcohol, heat; then H₃O⁺ | Bis(4-methoxyphenyl)acetic acid |

| Transesterification | R-OH, Acid or Base catalyst, heat | Alkyl bis(4-methoxyphenyl)acetate |

| Enzymatic Hydrolysis | Lipase (e.g., Candida antarctica), buffer/solvent | (Enantiomerically enriched) Bis(4-methoxyphenyl)acetic acid |

Reactivity at the Methylene Carbon of the Acetate (B1210297) Moiety

The carbon atom situated between the two phenyl rings and the carbonyl group is more accurately a methine carbon. It is alpha to the carbonyl group and doubly benzylic, making its proton relatively acidic. Deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate ion. This nucleophilic enolate is a key intermediate for forming new carbon-carbon bonds.

Key reactions involving this position include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon, leading to the formation of a quaternary carbon center.

Aldol (B89426) and Claisen Condensations: The enolate can add to aldehydes, ketones, or esters to form β-hydroxy or β-keto ester derivatives, respectively. The stereochemical outcome of these additions can often be controlled with high diastereoselectivity by using chiral auxiliaries or catalysts, as demonstrated in related systems. researchgate.net

Michael Addition: As a soft nucleophile, the enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

The formation of a planar enolate intermediate means that subsequent reactions at the α-carbon will produce a racemic mixture unless chiral reagents or catalysts are used to control the stereochemistry. nih.gov

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Rings

The two phenyl rings of this compound are activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) groups (-OCH₃). The methoxy group is a powerful activating group and an ortho, para-director. wikipedia.orgmasterorganicchemistry.com Since the para position is already occupied by the rest of the molecule, electrophilic attack is directed to the ortho positions (C3 and C5) relative to the methoxy group.

Mechanism: The methoxy group enhances the nucleophilicity of the benzene (B151609) ring through its +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen into the aromatic π-system. wikipedia.org This stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction, thus increasing the reaction rate compared to benzene. quora.com

Typical EAS Reactions: The activated rings can undergo a variety of EAS reactions, including:

Halogenation: (e.g., with Br₂ in acetic acid)

Nitration: (e.g., with a mixture of HNO₃ and H₂SO₄)

Friedel-Crafts Alkylation and Acylation: (e.g., with an alkyl/acyl halide and a Lewis acid like AlCl₃)

Regioselectivity: While the methoxy group directs substitution to the two equivalent ortho positions, the large steric bulk of the central bis(aryl)methyl group may influence the regioselectivity, potentially favoring the less hindered site if the two ortho positions are not equivalent due to conformational effects. In similar systems, such as the acid-catalyzed oligomerization of p-methoxybenzyl acetate, electrophilic aromatic substitution is the key bond-forming step. mdpi.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ | Methyl 2-(3-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)acetate and/or Methyl 2,2-bis(3-bromo-4-methoxyphenyl)acetate |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-(4-methoxy-3-nitrophenyl)-2-(4-methoxyphenyl)acetate and/or Methyl 2,2-bis(4-methoxy-3-nitrophenyl)acetate |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Methyl 2-(3-acetyl-4-methoxyphenyl)-2-(4-methoxyphenyl)acetate and/or Methyl 2,2-bis(3-acetyl-4-methoxyphenyl)acetate |

Nucleophilic Substitution Reactions Involving Derivatives

While the core molecule itself is not primed for nucleophilic substitution at the aromatic rings, its derivatives can be.

Ether Cleavage: The methoxy groups are ether linkages and are generally stable. However, they can be cleaved by strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). wikipedia.org This reaction proceeds via protonation of the ether oxygen, followed by SN2 attack by a nucleophile (e.g., I⁻) on the methyl group, yielding the corresponding phenol (B47542) and methyl iodide.

Substitution at the Benzylic Carbon: The benzylic carbon (the methine carbon) can become a site for nucleophilic substitution if a leaving group is present. For example, if the parent bis(4-methoxyphenyl)acetic acid is converted to an acyl halide, or if the benzylic position is halogenated, it becomes susceptible to attack by nucleophiles. In a related example, 4-chloro-bis(4-methoxyphenyl)methyl)phenyl acetate was shown to react with an alcohol nucleophile in the presence of a base. uni-mainz.de

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally not feasible on the electron-rich methoxy-substituted rings. SNAr requires the presence of strong electron-withdrawing groups (like -NO₂) on the ring to activate it towards nucleophilic attack.

Stereochemical Considerations in Reactions Involving the Bis(4-methoxyphenyl)methyl Stereocenter

The central carbon atom of the bis(4-methoxyphenyl)methyl group is a prochiral center. A reaction that introduces a new, different substituent to this carbon, or differentiates the two existing phenyl rings, will create a stereocenter.

Formation of a Stereocenter: As discussed in section 4.2, alkylation or aldol reactions at this carbon generate a new stereocenter. Without a chiral influence, the reaction of the planar enolate intermediate will result in a racemic mixture of the (R) and (S) enantiomers.

Enantioselective Synthesis: Achieving stereocontrol in such reactions requires the use of chiral strategies. This can involve:

Chiral Auxiliaries: Attaching a chiral group to the molecule to direct the approach of the incoming reagent from one face of the enolate over the other.

Chiral Catalysts: Using a chiral acid, base, or metal complex to create a chiral environment around the substrate, favoring one enantiomeric product.

Enzymatic Reactions: Employing enzymes that can distinguish between enantiomers or between the prochiral faces of the substrate. The enantioselective hydrolysis of related esters is a prime example of this approach. researchgate.netepo.org

The synthesis of molecules with defined stereocenters is a central theme in modern organic chemistry, and controlling the stereochemistry at the bis(4-methoxyphenyl)methyl center would be crucial for applications in pharmaceuticals or materials science. rsc.org

Polymerization Potential and Copolymerization Studies

This compound is not a monomer in its current form, but it possesses structural features that make it a candidate for incorporation into polymers.

Monomer Synthesis: The molecule could be chemically modified to introduce a polymerizable functional group. For example, Friedel-Crafts acylation followed by reduction and dehydration could introduce a styrenic vinyl group onto one or both of the phenyl rings. The resulting monomer could then undergo radical, cationic, or anionic polymerization.

Oligomerization: Under certain acidic conditions, molecules with methoxybenzyl groups can undergo self-condensation reactions, which is a form of oligomerization. For instance, p-methoxybenzyl acetate has been shown to form linear oligomers through an electrophilic aromatic substitution mechanism where the benzylic cation generated from one molecule attacks the electron-rich ring of another. mdpi.com A similar reactivity could be envisioned for derivatives of this compound.

Incorporation into Advanced Polymer Structures: The bis(4-methoxyphenyl) moiety is a known component in functional materials. In one study, a styrene (B11656) derivative functionalized with bis(p-methoxyphenyl)phenylphosphine was synthesized and used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create core-cross-linked micelles. These nanostructures served as catalytic nanoreactors for chemical reactions. researchgate.nethal.science This demonstrates the utility of the bis(4-methoxyphenyl) group in advanced polymer architectures. Furthermore, copolymerization of monomers containing a 4-methoxyphenyl (B3050149) group, such as N-(4-Methoxyphenyl) maleimide (B117702) with methyl acrylate (B77674), has been reported to produce polymers with good thermal stability. humanjournals.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a wide array of properties for Methyl bis(4-methoxyphenyl)acetate, from its three-dimensional shape to its electronic reactivity. The B3LYP functional is a common hybrid functional used for such calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide reliable results. researchgate.netmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. In related complex molecules containing bis(4-methoxyphenyl) groups, the dihedral angle between the two phenyl rings has been observed to be significant, for instance, 83.42 (15)° in one case, indicating a non-planar arrangement. nih.gov The pyran ring in some similar structures can adopt an envelope conformation. iucr.org DFT calculations can precisely predict these parameters.

Once the optimized structure is found, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. mdpi.commdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching, or the rocking of a methyl group. mdpi.com The potential energy distribution (PED) analysis helps in assigning the calculated frequencies to specific atomic motions within the molecule. nih.gov

Table 1: Predicted Structural Parameters for a Methyl Phenylacetate Fragment (Illustrative) Note: Data for the specific title compound is not available. This table presents typical DFT-calculated values for a related structural fragment for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-O (ester) | ~1.36 Å | |

| O-CH₃ (ester) | ~1.44 Å | |

| C-C (phenyl-Cα) | ~1.51 Å | |

| Bond Angle | O=C-O | ~124° |

| Cα-C=O | ~125° | |

| C-O-CH₃ | ~116° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap was 4.9266 eV, indicating significant stability. mdpi.com These calculations provide insight into the regions of this compound that are most likely to participate in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Properties (Illustrative) Note: This table shows representative values for a related organic molecule as specific data for the title compound is not available.

| Property | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.6 eV |

| HOMO-LUMO Gap | 4.9 eV |

DFT is also employed to calculate various electronic properties, such as the molecular electrostatic potential (MEP), dipole moment, and the distribution of electronic charges on the atoms. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. mdpi.com This map is invaluable for predicting sites of nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is particularly useful for flexible molecules like this compound.

MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt due to the rotation around single bonds. This is crucial for understanding the flexibility of the two 4-methoxyphenyl (B3050149) groups and the ester group. Furthermore, MD simulations can model how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.netrsc.org These simulations can provide insights into properties like the theoretical glass transition temperature and the diffusion of species within a material, which are important for material science applications. rsc.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the detailed pathways of chemical reactions. For this compound, theoretical studies can elucidate the mechanisms of its synthesis and subsequent reactions. A key synthetic route is the acid-catalyzed Fischer esterification of bis(4-methoxyphenyl)acetic acid with methanol (B129727). smolecule.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. unlp.edu.arresearchgate.net QSPR models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property. researchgate.net

For this compound, a QSPR model could be developed to predict a variety of properties without the need for laboratory experiments. These properties could include physical properties like boiling point, chromatographic retention indices, or biological activities. unlp.edu.arresearchgate.net The process involves generating a large number of molecular descriptors (representing topological, electronic, or geometric features), selecting the most relevant descriptors using statistical methods, and building a predictive model, often through multiple linear regression (MLR). researchgate.net The model's predictive power is then rigorously tested using external validation sets to ensure its reliability. unlp.edu.ar

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

Methyl bis(4-methoxyphenyl)acetate is a valuable intermediate in the synthesis of a variety of complex organic compounds, including those with potential pharmaceutical and agrochemical applications. smolecule.com The reactivity of its ester group and the possibility of electrophilic substitution on the electron-rich methoxy-substituted phenyl rings make it a versatile starting material. Through straightforward chemical transformations such as hydrolysis, reduction, and oxidation, it can be converted into key precursors like bis(4-methoxyphenyl)acetic acid and bis(4-methoxyphenyl)methanol. smolecule.com These precursors, in turn, can be elaborated into more intricate molecular architectures.

For instance, the bis(4-methoxyphenyl) moiety is a crucial structural element in a series of potent antiplatelet agents with vasodilatory activity. huhs.ac.jp Specifically, 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole has demonstrated significant inhibitory activity of malondialdehyde (MDA) production and vasodilatory effects. huhs.ac.jp The synthesis of such complex heterocyclic systems often relies on precursors that can be derived from the bis(4-methoxyphenyl) core.

Furthermore, the bis(4-methoxyphenyl)methyl group is a key feature in various bioactive natural products and their analogues. For example, in the synthesis of lamellarin and lukianol A analogues, which are known for their diverse biological activities, the construction of a pyrrole (B145914) ring bearing two 4-methoxyphenyl (B3050149) groups is a critical step. nih.govrsc.org While the direct starting material may not always be this compound, its structural components are clearly represented in these complex targets, highlighting the importance of this chemical scaffold in medicinal chemistry.

The synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters with antioxidant and antimicrobial potential also underscores the utility of the bis(4-methoxyphenyl) structural motif in creating biologically active compounds. researchgate.netcore.ac.uk These examples collectively illustrate the strategic importance of the bis(4-methoxyphenyl) core, accessible from intermediates like this compound, in the design and synthesis of complex molecules with significant biological functions.

Development of Advanced Organic Materials

The unique electronic and structural properties endowed by the bis(4-methoxyphenyl)methyl group make it an attractive component for the design of advanced organic materials with applications in optoelectronics and electronics.

Precursor in Hole-Transporting Layers (HTLs) for Optoelectronic Devices

In the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role in enhancing device efficiency and stability. While this compound itself is not directly employed as an HTM precursor, its core structure is closely related to highly successful HTMs. Many state-of-the-art HTMs are based on the triphenylamine (B166846) scaffold, where two of the phenyl groups are often substituted with methoxy (B1213986) groups, forming a bis(4-methoxyphenyl)amino moiety. researchgate.netresearchgate.netmdpi.comnih.gov

The presence of the electron-donating methoxy groups on the phenyl rings in the bis(4-methoxyphenyl) structure is crucial for tuning the highest occupied molecular orbital (HOMO) energy level of the material, which is a key parameter for efficient hole injection and transport. researchgate.net The propeller-like, non-planar structure of the triphenylamine derivatives incorporating the bis(4-methoxyphenyl)amino group helps to prevent crystallization and promote the formation of stable amorphous films, a desirable characteristic for long-lasting optoelectronic devices. nih.gov Therefore, while not a direct precursor, the fundamental bis(4-methoxyphenyl) structural unit found in this compound is a cornerstone in the design of high-performance hole-transporting materials.

| Hole-Transporting Material (HTM) Family | Key Structural Feature | Relevance to this compound |

| Triphenylamine-based HTMs | N,N-bis(4-methoxyphenyl)aniline | Contains the core bis(4-methoxyphenyl) structure, highlighting the importance of this moiety for hole-transport properties. |

| Spiro-OMeTAD | Spirobifluorene core with bis(4-methoxyphenyl)amino arms | A benchmark HTM that utilizes the bis(4-methoxyphenyl)amino group for efficient hole transport and morphological stability. |

Components in Conjugated Systems for Electronic Applications

The development of novel π-conjugated polymers and molecules is essential for advancing the field of organic electronics. The bis(4-methoxyphenyl) group can be incorporated into conjugated systems to modulate their electronic properties. For example, poly[bis(4-methoxyphenyl)aminiumacetylene]s have been designed and synthesized as π-conjugated polymers bearing multiple aminium radicals, demonstrating the potential of the bis(4-methoxyphenyl)amino unit in creating stable radical polymers. spsj.or.jp

Furthermore, the synthesis of π-conjugated polymers containing a cyclobutene (B1205218) ring has been achieved using a strategy that could potentially be adapted for monomers derived from this compound. rsc.org The incorporation of the electron-rich bis(4-methoxyphenyl) moiety into a polymer backbone can influence the material's charge transport characteristics and optical properties. mdpi.com While direct polymerization of this compound has not been reported, its conversion to a suitable monomer, for instance by introducing polymerizable groups, could open avenues for new conjugated materials.

Applications in Polymer Chemistry (e.g., as a monomer or cross-linker)

The bifunctional nature of derivatives of this compound makes them suitable candidates for applications in polymer chemistry, both as monomers and as cross-linking agents.

A notable example is the use of ethane-1,2-diyl bis(2-(4-methoxyphenyl)acetate), a direct derivative of this compound, as a cross-linker in acrylic coatings. uva.nl This molecule can be synthesized by the reaction of ethylene (B1197577) glycol with 2-(4-methoxyphenyl)acetyl chloride. uva.nl The ability of such molecules to form cross-links within a polymer network can significantly enhance the mechanical properties and thermal stability of the resulting material.

Moreover, the core structure of this compound can be envisioned as a component of novel monomers for polymerization. For instance, the synthesis of poly-[Ethyl 6-methoxy-3-(4-methoxyphenyl)-1-methylene-1H-indene-2-carboxylate] demonstrates that a methoxyphenyl group can be part of a polymerizable benzofulvene monomer. mdpi.com Similarly, copolymers of methyl methacrylate (B99206) and monomers containing a 2,5-bis[(4-methoxyphenyl)oxycarbonyl]styrene unit have been synthesized, showcasing the incorporation of the bis(4-methoxyphenyl) motif into polymer chains. researchgate.netacs.org These examples suggest the feasibility of designing and synthesizing monomers derived from this compound for the creation of new polymers with tailored properties. For instance, the preparation of 4-Methoxyphenyl maleimide (B117702) monomers and their copolymerization with methyl acrylate (B77674) has been reported, indicating the utility of the methoxyphenyl group in creating thermally stable polymers. humanjournals.com

| Polymer Application | Relevant Compound/Monomer | Function |

| Cross-linking | Ethane-1,2-diyl bis(2-(4-methoxyphenyl)acetate) | Enhances mechanical and thermal properties of acrylic coatings. |

| Monomer | 2,5-Bis[(4-methoxyphenyl)oxycarbonyl]styrene | Forms mesogen-jacketed liquid crystal polymers. |

| Monomer | 4-Methoxyphenyl maleimide | Used in copolymerization to create thermally stable polymers. |

Design of Analogues for Targeted Chemical Functionality

The design of analogues of this compound offers a promising strategy for developing new molecules with specific and enhanced chemical functionalities for a wide range of applications. By systematically modifying the core structure, it is possible to fine-tune the electronic, optical, and biological properties of the resulting compounds.

One approach to analogue design involves altering the substituents on the two phenyl rings. For example, replacing the methoxy groups with other electron-donating or electron-withdrawing groups can significantly impact the molecule's reactivity and its potential as a building block in organic synthesis or as a component in materials science. Structure-activity relationship (SAR) studies on related compounds, such as 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists containing a bis(4-methoxyphenyl) moiety, have shown that such modifications can lead to novel analogues with improved druglike properties. acs.org

Another strategy involves modifying the acetate (B1210297) functional group. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, opening up a plethora of possibilities for further chemical transformations. smolecule.com For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate from 4-methoxyphenyl acetonitrile (B52724) and cyclohexanone, followed by acetylation, demonstrates how the core structure can be elaborated to create more complex molecules. researchgate.net Similarly, the synthesis of novel HIV-1 capsid inhibitors based on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives involves the use of 4-methoxy-N-methylaniline as a starting material, highlighting the importance of the methoxyphenyl group in the design of bioactive compounds. nih.gov

The design and synthesis of functionalized resveratrol (B1683913) analogues as inhibitors of quinone reductase 2 also provides insights into how the bis-phenyl structure can be systematically modified to achieve targeted biological activity. These examples, while not direct analogues of this compound, provide a conceptual framework for how its structure can be rationally modified to generate new molecules with desired functionalities for applications in medicinal chemistry and materials science.

Q & A

Q. How can Methyl bis(4-methoxyphenyl)acetate be synthesized with high purity?

Methodological Answer: The compound can be synthesized via diazo transfer reactions. For example, methyl 2-(4-methoxyphenyl)acetate (1.20 g, 6.66 mmol) is treated under diazo-forming conditions, followed by purification using column chromatography (Biotage system with a Büchi flashpure cartridge, Pentane:EtOAc 95:5). This yields the product as an orange solid (61% yield) after resolving unreacted starting materials .

| Reagent | Conditions | Yield |

|---|---|---|

| Methyl 2-(4-methoxyphenyl)acetate | Diazo transfer, column chromatography | 61% |

Q. What analytical methods are recommended to confirm the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.34–7.42 (ArH), 6.87–6.99 (ArH), 3.85 (CO₂CH₃), 3.81 (OCH₃) confirm aromatic and methoxy groups .

- ¹³C NMR (101 MHz, CDCl₃): Signals at δ 166.2 (ester carbonyl), 158.2 (aromatic carbons), and 51.7 (methoxy carbon) validate the structure .

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity (>98%) using reverse-phase C18 columns .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Derivatives with similar bis(4-methoxyphenyl) groups (e.g., nucleic acid synthesis reagents) show stability for ≥5 years under these conditions .

Advanced Research Questions

Q. How to design experiments probing the reaction mechanisms of this compound in radical-initiated reactions?

Methodological Answer: Use azide radical (•N₃) initiation to study ring-opening or cyclopropane functionalization. Kinetic studies with time-resolved NMR or electron paramagnetic resonance (EPR) can track radical intermediates. For example, monitor the disappearance of diazo peaks (δ ~3.8 ppm in ¹H NMR) to quantify reaction progress . Pair with computational methods (DFT) to map transition states and validate mechanistic pathways .

Q. How to resolve contradictions in reported biological activity data for bis(4-methoxyphenyl) derivatives?

Methodological Answer: Contradictions may arise from substituent effects or assay conditions. For instance, imidazole derivatives with bis(4-methoxyphenyl) groups show variable neuronal differentiation activity depending on the aromatic substituents . To resolve discrepancies:

- Standardize assay protocols (e.g., cell lines, incubation times).

- Compare structure-activity relationships (SAR) using analogs with controlled substituents (e.g., replacing methoxy with ethoxy groups) .

Q. What are the potential applications of this compound in drug delivery systems?

Methodological Answer: The ester’s ability to form stable complexes with hydrophobic drugs (e.g., via π-π stacking of aromatic groups) makes it suitable for nanoparticle-based delivery. For example, encapsulate the compound with chemotherapeutic agents (e.g., doxorubicin) and characterize release kinetics using dialysis membranes (PBS, pH 7.4, 37°C) .

Q. How is this compound utilized in synthesizing nucleic acid analogs?

Methodological Answer: The bis(4-methoxyphenyl) group protects phosphoramidite intermediates during oligonucleotide synthesis. For example, 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl derivatives are coupled to CPG resins for solid-phase DNA synthesis. Purification involves reverse-phase HPLC with triethylammonium acetate buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.